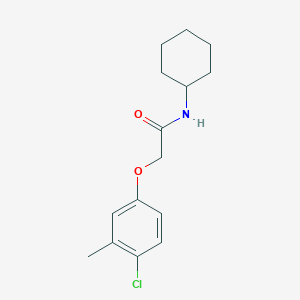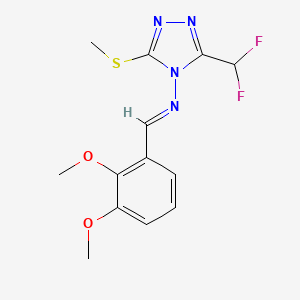
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide, also known as CCMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMB is a member of the benzamide class of compounds and has been shown to possess a range of biological activities, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of these mediators.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic agent. Additionally, 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is its potential as a therapeutic agent for a range of conditions. Additionally, 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is its relatively low yield in the synthesis process, which may limit its availability for further research.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide. One potential direction is to further investigate its potential as a therapeutic agent for inflammatory conditions such as arthritis and neuropathic pain. Another potential direction is to investigate its potential as a cancer therapeutic agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to optimize the synthesis process of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide to increase its yield and availability for further research.
Synthesemethoden
The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 4-chloro-2-methylaniline in the presence of a base to form 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been studied for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-5-12(13(17)7-9)15(19)18-14-6-4-11(16)8-10(14)2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALRQHNEZFQZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)

![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)



![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B5861798.png)
